(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Overview
Description
(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is an organic compound that features a piperazine ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the methoxyphenyl groups can enhance its binding affinity to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, while the methoxyphenyl groups can enhance binding through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone: Similar structure but lacks the piperazine ring.
4-(2-Nitrobenzyl)piperazin-1-yl(phenyl)methanone: Contains a nitro group instead of methoxy groups.
Uniqueness
(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is unique due to the presence of both methoxyphenyl groups and a piperazine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-16-6-4-15(5-7-16)21-10-12-22(13-11-21)20(23)18-9-8-17(25-2)14-19(18)26-3/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKUJRGLJZNIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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